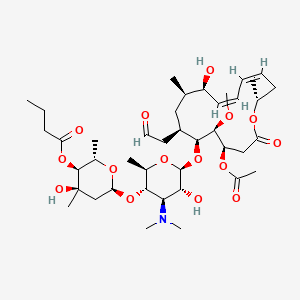

Leucomycin V, 3-acetate 4B-butanoate

Description

Classification and Nomenclature within Macrolide Antibiotics

Leucomycin (B7888351) V, 3-acetate 4B-butanoate is classified as a 16-membered macrolide antibiotic. nih.gov This classification is based on the central feature of its chemical structure: a 16-atom macrocyclic lactone ring. ontosight.ai Macrolide antibiotics are a class of natural products that typically consist of this large lactone ring to which one or more deoxy sugars may be attached. nih.gov They are known to inhibit protein synthesis in bacteria by binding to the 50S subunit of the bacterial ribosome. ontosight.ainih.govontosight.ai

The nomenclature of this compound can be specific. While its systematic name is Leucomycin V, 3-acetate 4B-(3-methylbutanoate), it is widely identified by several synonyms. drugfuture.com It is identical to the compound known as Leucomycin A3 and is also marketed and researched under the name Josamycin (B1673084). ontosight.aidrugfuture.com The name indicates specific chemical modifications to the core Leucomycin V structure, which distinguish it from other members of the leucomycin complex.

| Identifier | Value |

| Common Names | Josamycin, Leucomycin A3 ontosight.aidrugfuture.com |

| Systematic Name | Leucomycin V, 3-acetate 4B-(3-methylbutanoate) drugfuture.com |

| CAS Registry Number | 16846-24-5 drugfuture.com |

| Molecular Formula | C42H69NO15 drugfuture.com |

| Molecular Weight | 827.99 g/mol drugfuture.com |

Historical Context of Discovery and Isolation from Microbial Sources

The history of Leucomycin V, 3-acetate 4B-butanoate is rooted in the discovery of the broader leucomycin complex. This complex was first discovered and isolated in 1953 by a team led by T. Hata from the culture broth of the soil bacterium Streptomyces kitasatoensis. bioaustralis.comkitasato-u.ac.jp This discovery yielded a complex mixture of more than 14 distinct but related antibiotic components. bioaustralis.com

Josamycin itself was later isolated in 1967 by T. Osono and colleagues from a different actinobacterium, Streptomyces narbonensis var. josamyceticus. drugfuture.com Subsequent structural elucidation and comparison studies revealed that Josamycin was identical to Leucomycin A3, a major component of the original complex isolated from S. kitasatoensis. ontosight.aidrugfuture.com The biosynthesis of the leucomycin complex within Streptomyces can be influenced by the presence of specific precursors in the culture medium; for instance, the addition of L-leucine directs the synthesis toward the production of Leucomycin A1 and A3, which both feature an isovaleryl group derived from leucine. nih.gov

Structural Basis and Molecular Complexity

The molecular architecture of this compound is intricate, contributing to its biological activity. Its structure is built upon three primary components: a 16-membered lactone ring (the aglycone), an amino sugar, and a neutral sugar.

The large macrocyclic lactone core is a product of the polyketide synthesis pathway within the producing microorganism. nih.gov Attached to this ring are two sugar moieties: mycaminose (B1220238) (an amino sugar) and mycarose (B1676882) (a neutral sugar). researchgate.net The variation among the different leucomycin components arises from different acyl groups attached at two specific positions: the C-3 hydroxyl group of the lactone ring and the C-4' hydroxyl group of the mycarose sugar.

For this compound (Josamycin/Leucomycin A3), the C-3 position is acylated with an acetate (B1210297) group, and the C-4' position on the mycarose moiety is esterified with a 3-methylbutanoate group (also known as an isovalerate group). drugfuture.com This specific combination of structural features defines the compound and distinguishes it from other leucomycins.

| Structural Feature | Description |

| Core Structure | 16-membered macrocyclic lactone ring |

| Attached Sugars | 1. Mycaminose (amino sugar) 2. Mycarose (neutral sugar) researchgate.net |

| Acyl Group at C-3 | Acetate drugfuture.com |

| Acyl Group at C-4' (Mycarose) | 3-methylbutanoate (isovalerate) drugfuture.com |

| Molecular Formula | C42H69NO15 drugfuture.com |

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12-,17-14-/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTMRUKLMXPAKO-MHHZUAJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H67NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biogenetic Pathways

Producing Microorganisms and Fermentation Processes

Two primary species of Streptomyces are recognized for their ability to produce the leucomycin (B7888351) complex, which includes Leucomycin V, 3-acetate 4B-butanoate.

Streptomyces narbonensis var. josamyceticus

Streptomyces narbonensis is a known producer of josamycin (B1673084), which is chemically identified as 3-acetate 4B-(3-methylbutanoate) leucomycin V. wikipedia.orgcaymanchem.com The production of josamycin is achieved through submerged fermentation under controlled aerobic conditions. A typical industrial process involves culturing Streptomyces narbonensis var. josamyceticus in an aqueous nutrient medium. The fermentation is generally carried out for a period of 2 to 5 days at a temperature range of 25°C to 30°C. google.com The composition of the culture medium is critical for optimal antibiotic yield and includes assimilable sources of carbon, nitrogen, and inorganic salts. google.com

Table 1: Fermentation Parameters for Josamycin Production by Streptomyces narbonensis var. josamyceticus| Parameter | Condition | Reference |

|---|---|---|

| Temperature | 25°C - 30°C | google.com |

| Duration | 2 - 5 days | google.com |

| Culture Type | Submerged aerobic fermentation | google.com |

| Key Medium Components | Assimilable carbon sources, nitrogen sources, and inorganic salts | google.com |

Streptomyces kitasatoensis

Streptomyces kitasatoensis is the producer of the kitasamycin (B1683686) complex, another name for the leucomycin antibiotics. kitasato-u.ac.jp Optimization of fermentation conditions is crucial for maximizing the production of kitasamycin. Studies have shown that the addition of specific precursors to the fermentation medium can significantly enhance the yield of certain components of the kitasamycin complex. For instance, the supplementation of the medium with ethyl acetate (B1210297) has been demonstrated to be an effective strategy to increase kitasamycin titers. ufu.brufu.br A study evaluating the effects of precursors on kitasamycin production by S. kitasatoensis Z-7 found that an initial concentration of 0.48% ethyl acetate resulted in the highest antibiotic titer. ufu.br

Table 2: Effect of Ethyl Acetate on Kitasamycin Production by S. kitasatoensis Z-7| Initial Ethyl Acetate Concentration | Kitasamycin Titer (U/mL) | Reference |

|---|---|---|

| 0.32% | 12,135 | ufu.br |

| 0.48% | 12,758 | ufu.br |

| 0.64% | 11,543 | ufu.br |

| 0.8% | 10,987 | ufu.br |

| 0.96% | 10,564 | ufu.br |

| Control (no precursor) | Not specified, but the 0.48% concentration led to an 18.8% increase | ufu.br |

Precursor Incorporation and Metabolic Pathways

The molecular structure of this compound is assembled from various smaller precursor molecules through distinct metabolic pathways.

Polyketide Chain Extension Units: Acetate, Propionate, and Butyrate Origins

The aglycone backbone of leucomycin is a polyketide, synthesized by a type I polyketide synthase (PKS). nih.gov This enzymatic assembly line utilizes short-chain fatty acids as building blocks. The primary starter and extender units for the biosynthesis of many polyketides are derived from acetate, propionate, and butyrate. mdpi.com Specifically, these are activated as acetyl-CoA, propionyl-CoA, and butyryl-CoA. Malonyl-CoA and methylmalonyl-CoA, derived from the carboxylation of acetyl-CoA and propionyl-CoA respectively, serve as the extender units. mdpi.com Butyric acid can be formed through the condensation of acetyl-CoA and malonyl-CoA or by the deamination of leucine. mdpi.com Feeding studies with Streptomyces kitasatoensis have shown that the addition of acetate precursors, such as ethyl acetate, can enhance the production of the kitasamycin complex, indicating the direct incorporation of acetate units into the polyketide chain. ufu.brufu.br

Sugar Moiety Origins (Mycaminose, Mycarose)

The leucomycin molecule is glycosylated with two deoxysugar moieties, mycaminose (B1220238) and mycarose (B1676882), which are crucial for its biological activity. The biosynthesis of these sugars originates from D-glucose. nih.gov The pathway to TDP-D-mycaminose in Streptomyces fradiae, a well-studied model for macrolide biosynthesis, involves a series of enzymatic modifications of a glucose-derived precursor. nih.gov This includes the activity of an aminotransferase and an S-adenosylmethionine (SAM)-dependent N,N-dimethyltransferase. nih.gov Similarly, the biosynthesis of TDP-L-mycarose, also found in some macrolides, proceeds through a pathway involving enzymes such as an epimerase and a ketoreductase acting on a TDP-glucose derivative. nih.gov

Methyl Group Derivations (S-methyl of methionine)

The various methyl groups present in the structure of this compound, including those on the sugar moieties and the aglycone, are derived from the S-methyl group of methionine. This is facilitated through the universal methyl donor, S-adenosyl-L-methionine (SAM or AdoMet). nih.govrsc.orgresearchgate.netnih.govcaldic.com In biological systems, SAM-dependent methyltransferases are responsible for catalyzing the transfer of a methyl group from SAM to a wide range of acceptor molecules, including the precursors of macrolide antibiotics. nih.govnih.gov The biosynthesis of the deoxysugar mycaminose, for instance, involves an N,N-dimethylation step catalyzed by a SAM-dependent methyltransferase. nih.gov

Acetylation Mechanisms and Regulation (C-3 Acetylation)

The biosynthesis of the leucomycin aglycone proceeds through the polyketide pathway, where simple carboxylic acid units, derived from precursors like acetate, are condensed. nih.govnih.gov The acetylation of the hydroxyl group at the C-3 position is a critical post-polyketide synthase (PKS) modification. This reaction is catalyzed by a specific O-acetyltransferase, an enzyme that transfers an acetyl group from a donor molecule, acetyl-coenzyme A (acetyl-CoA), to the C-3 hydroxyl group of the leucomycin precursor.

Regulation of Biosynthesis

The production of leucomycin is intricately controlled by various metabolic signals and environmental factors, ensuring that the synthesis of this secondary metabolite occurs at the appropriate physiological stage of the producing organism, Streptomyces kitasatoensis.

Nitrogen Catabolite Regulation

Leucomycin biosynthesis is subject to nitrogen catabolite regulation, a common control mechanism in Streptomyces. nih.gov High concentrations of readily available nitrogen sources, such as ammonium (B1175870) ions, have been shown to inhibit the production of leucomycin. nih.gov This repressive effect is a global metabolic control system that prioritizes primary metabolism for rapid growth when key nutrients are abundant, delaying the costly production of secondary metabolites like antibiotics. mdpi.comscilit.com The inhibition by ammonium can be significant; in defined media, ammonium salts support growth but lead to very poor antibiotic yields. scilit.com This regulation ensures that antibiotic production is linked to nutrient limitation, a condition that often signals environmental stress and competition.

Influence of Culture Conditions and Media Components

The composition of the fermentation medium plays a pivotal role in modulating the yield of this compound. Specific components can either stimulate or inhibit its biosynthesis.

Magnesium Phosphate (B84403) : The addition of magnesium phosphate (Mg₃(PO₄)₂) to fermentation media has been demonstrated to stimulate leucomycin production in Streptomyces kitasatoensis. nih.gov This effect is directly linked to the principle of nitrogen catabolite regulation. Magnesium phosphate acts by limiting the availability of inhibitory ammonium ions in the medium, thereby alleviating the repressive effect of high nitrogen concentrations and leading to enhanced antibiotic synthesis. nih.gov

Ethyl Acetate : A review of scientific literature indicates that ethyl acetate is not used as a media component to influence the biosynthesis of leucomycin. Instead, it is widely employed as a solvent for the extraction of the antibiotic from the culture filtrate after the fermentation process is complete. banglajol.inforesearchgate.netnih.gov Its role is in the downstream processing and purification of the compound rather than in its biological production.

| Media Component | Effect on Leucomycin Biosynthesis | Mechanism of Action |

| High Ammonium (NH₄⁺) | Inhibitory | Nitrogen catabolite repression. nih.gov |

| Magnesium Phosphate | Stimulatory | Limits the availability of inhibitory ammonium ions, relieving nitrogen catabolite repression. nih.gov |

| Ethyl Acetate | Not Applicable (Extraction Solvent) | Used to extract the final antibiotic product from the culture medium post-fermentation. banglajol.infonih.gov |

Enzymatic Machinery Involved in Biosynthesis

The synthesis of the acetate and butanoate moieties of this compound depends on a core set of enzymes that provide the necessary acyl-CoA precursors. The central molecule in this process is acetyl-CoA, which serves as the direct donor for the acetate group and the fundamental building block for the butanoate group.

Acetyl-CoA Synthetase (ACS) : This enzyme catalyzes the direct conversion of acetate into acetyl-CoA, a critical activation step for its use in metabolic pathways. nih.gov The reaction consumes ATP to generate acetyl-CoA, AMP, and pyrophosphate. In Streptomyces, certain Acetyl-CoA synthetases are expressed during the stationary phase of growth, which coincides with the onset of antibiotic production, highlighting their key role in supplying precursors for secondary metabolism. nih.govresearchgate.net

Acetate Kinase (Ack) : This enzyme is part of a two-step pathway for acetyl-CoA formation. Acetate kinase catalyzes the phosphorylation of acetate using ATP to produce acetyl phosphate and ADP. nih.govnih.gov

Acyl-Phosphotransferase (Phosphotransacetylase - Pta) : This enzyme, a type of acyl-phosphotransferase, completes the two-step pathway by transferring the acetyl group from acetyl phosphate to coenzyme A (CoA), yielding acetyl-CoA and inorganic phosphate. nih.govnih.gov The combined action of Ack and Pta represents a primary route for converting acetate into the central metabolic precursor, acetyl-CoA. psu.edu

The butanoate side chain is derived from butyryl-CoA, which is typically formed through the condensation of two acetyl-CoA molecules. Therefore, all three of these enzymatic activities are fundamental to the biosynthesis of this compound, as they ensure a sufficient supply of the acetyl-CoA required for both the polyketide backbone and its subsequent acylation.

| Enzyme | EC Number | Function in Biosynthesis |

| Acetyl-CoA Synthetase | 6.2.1.1 | Catalyzes the one-step activation of acetate to acetyl-CoA. nih.gov |

| Acetate Kinase | 2.7.2.1 | Catalyzes the first step in a two-step pathway, phosphorylating acetate to acetyl phosphate. nih.gov |

| Phosphotransacetylase | 2.3.1.8 | Catalyzes the second step, converting acetyl phosphate and CoA to acetyl-CoA. nih.govnih.gov |

Molecular Mechanism of Action

Inhibition of Bacterial Protein Synthesis

Leucomycin (B7888351) V, 3-acetate 4B-butanoate, like other macrolide antibiotics, functions by obstructing the process of protein synthesis in bacteria. ontosight.aiontosight.ai This inhibition is crucial for its antibacterial effects. ontosight.ai The majority of antibiotics that target bacterial protein synthesis interfere with the functions of the 30S or 50S subunits of the 70S bacterial ribosome. By preventing bacteria from producing essential proteins, these antibiotics hinder their growth and proliferation. ontosight.ai

Ribosomal Target Binding Specificity (50S Subunit)

The specific target of Leucomycin V, 3-acetate 4B-butanoate within the bacterial cell is the 50S ribosomal subunit. ontosight.aiontosight.ai This binding is a hallmark of macrolide antibiotics. ontosight.aiontosight.ai The 50S subunit is a critical component of the 70S ribosome, which is responsible for protein synthesis in prokaryotes. nih.gov Several antibiotics that bind to the 50S subunit do so near the peptidyl transferase center, a vital region for peptide bond formation. nih.gov The binding of macrolides like erythromycin (B1671065) to the 23S rRNA component of the 50S subunit can interfere with the assembly of these subunits.

Disruption of Translational Elongation and Peptidyl tRNA Translocation

The binding of this compound to the 50S ribosomal subunit directly impedes the elongation phase of protein synthesis. Specifically, it inhibits the translocation step, which is the movement of the ribosome along the messenger RNA (mRNA). ontosight.aiontosight.ai This prevents the addition of new amino acids to the growing polypeptide chain. ontosight.ai Macrolides like erythromycin can block the polypeptide export tunnel on the 50S subunit, leading to the premature termination of elongation after a short peptide has been formed. Translocation is a highly dynamic process involving conformational changes in the ribosome, and its inhibition is a common mechanism for ribosome-targeting antibiotics. nih.govnih.gov

Bacteriostatic and Bactericidal Modalities

Macrolide antibiotics are generally considered to be bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than directly killing them. ontosight.aimicrobe-investigations.comslideshare.net This allows the host's immune system to clear the infection. slideshare.net However, the distinction between bacteriostatic and bactericidal (agents that kill bacteria) is not always absolute. slideshare.netoup.com At high concentrations, some bacteriostatic agents, including macrolides like erythromycin, azithromycin, and clarithromycin, have demonstrated bactericidal activity against susceptible organisms such as Streptococcus pyogenes and Streptococcus pneumoniae. oup.com The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are used to determine whether an agent is bacteriostatic or bactericidal. nih.gov

| Antibiotic Class | Primary Modality | Mechanism |

| Macrolides (e.g., Leucomycin) | Bacteriostatic | Inhibit protein synthesis microbe-investigations.comslideshare.net |

| Tetracyclines | Bacteriostatic | Inhibit protein synthesis microbe-investigations.com |

| Penicillins | Bactericidal | Inhibit cell wall synthesis microbe-investigations.comslideshare.net |

| Aminoglycosides | Bactericidal | Disrupt vital cellular processes microbe-investigations.com |

Intracellular Accumulation and Transport Mechanisms within Bacterial Cells

An important aspect of the efficacy of macrolide antibiotics is their ability to accumulate inside host cells, which can be advantageous for treating infections caused by intracellular pathogens. ucl.ac.be The mechanisms for uptake into eukaryotic cells are not fully established, but it is known that macrolides can be found in both the lysosomes and the cytoplasm. nih.gov The accumulation is influenced by pH, with lower activity in acidic environments. nih.gov In contrast, within bacterial cells, mechanisms exist to limit the intracellular concentration of antibiotics. Bacteria possess drug export efflux pumps that actively remove antibiotics, and a less permeable cell envelope can also reduce drug accumulation. researcher.life Resistance to macrolides can arise through the action of these efflux pumps, which reduce the intracellular drug concentration. ontosight.ai

Structure Activity Relationships Sar

Macrolide Ring System and Functional Group Contributions to Activity

The foundational element of leucomycin's activity is its 16-membered macrocyclic lactone ring. ontosight.ai This large, relatively flexible ring system serves as a scaffold, correctly positioning the various functional groups for optimal interaction with the ribosomal target. mdpi.comnih.gov The macrolactone ring itself is characterized by a mix of polar and non-polar groups which, along with attached sugars, facilitates binding within the nascent peptide exit tunnel of the ribosome. mdpi.com

Key functional groups that contribute to its activity include:

The Lactone Ester: This group is fundamental to the structural integrity of the macrolide ring.

Sugar Moieties (Mycaminose and Mycarose): Attached via glycosidic bonds, these sugars are crucial for binding affinity. The dimethylamino group on the mycaminose (B1220238) sugar, in particular, is known to be a significant anchor point for interaction with ribosomal RNA. mdpi.com

Hydroxyl and Acyl Groups: The pattern of hydroxylation and acylation around the ring and on the sugars fine-tunes the compound's solubility, cell permeability, and binding affinity.

Impact of Stereochemistry on Biological Potency

Macrolides like leucomycin (B7888351) are structurally complex molecules possessing numerous chiral centers. ontosight.ai The specific three-dimensional arrangement of atoms, or stereochemistry, is paramount to their biological potency. iupac.org The precise configuration of each asymmetric center ensures that the molecule adopts the correct conformation to fit into its binding site on the ribosome. An incorrect stereoisomer would not align properly with the ribosomal RNA and protein components, leading to a significant loss of antibacterial activity. The structural elucidation and confirmation of stereochemistry are therefore intrinsically linked to understanding the potent biological activities of these natural products. acs.org

Role of Acyl Substituents (e.g., Lipophilic Acyl Groups) in Cellular Transport and Activity

The identity and position of acyl substituents, such as the 3-acetate and 4B-butanoate groups in Leucomycin V, 3-acetate 4B-butanoate, play a critical role in modulating the compound's properties. These modifications directly influence its pharmacokinetic and pharmacodynamic profile. ontosight.aiontosight.ai

Effects of Structural Modifications on Antibacterial Potency and Spectrum

Systematic modification of the leucomycin scaffold has yielded valuable insights into its SAR, guiding the development of derivatives with improved potency and broader activity spectra, particularly against resistant pathogens.

The hydroxyl group at the C-3 position of the macrolactone ring and the C-3'' position of the mycarose (B1676882) sugar are key targets for chemical modification. Research has shown that singular modifications at either the C-3 or C-3'' position can be effective for enhancing in vitro antibacterial activity. nih.govresearchgate.net For example, the synthesis of 3-O-acyl and 3-O-methyl leucomycin analogues has been explored to improve the pharmacological profile. Methylation of the 3-hydroxyl group was found to enhance the antibacterial activity and metabolic stability of certain leucomycin derivatives. nih.gov Specifically, 3-O-Methylrokitamycin demonstrated enhanced in vitro antibacterial activity. nih.gov These findings underscore the sensitivity of the C-3 position to structural changes and its importance in the interaction with the bacterial ribosome.

| Compound/Modification | Target Bacteria | Activity Highlight |

| 3-O-(3-aryl-2-propenyl)leucomycin analogues | Erythromycin-resistant Streptococcus pneumoniae (ERSP) | Improved in vitro antibacterial activities. nih.gov |

| 3-O-Methylrokitamycin | Various bacteria | Showed enhanced antibacterial activity in vitro. nih.gov |

| 3,3''-di-O-methyl-4''-O-(3-methylbutyl)leucomycin V | Not specified | Exhibited improved metabolic stability in rat plasma. nih.gov |

The C-9 position of the aglycone and the C-4' position on the mycaminose sugar are also critical for activity. A series of novel 9-O-acetyl-4'-substituted 16-membered macrolides derived from josamycin (B1673084) (a leucomycin component) were designed and synthesized. nih.gov This involved modifying the 4'-hydroxyl group after the removal of the mycarose sugar. nih.gov Certain derivatives, such as 4'-O-butanoyl-9-O-acetyl-desmycarosyl josamycin, exhibited antibacterial activities against Staphylococcus aureus and Staphylococcus epidermidis that were comparable to the parent compound, josamycin. nih.gov This indicates that while the mycarose sugar can be removed, appropriate substitution at the 4'-position is necessary to maintain potency. Such modifications offer a pathway to creating derivatives active against erythromycin-resistant pathogens. nih.gov

| Derivative | Target Bacteria | Potency Comparison |

| 4'-O-(3-Phenylpropanoyl)-9-O-acetyl-desmycarosyl josamycin | S. aureus (MSSA), S. epidermidis (MSSE) | Comparable activity to josamycin. nih.gov |

| 4'-O-butanoyl-9-O-acetyl-desmycarosyl josamycin | S. aureus (MSSA), S. epidermidis (MSSE) | Comparable activity to josamycin. nih.gov |

The conversion of hydroxyl groups to acetyl esters is a common and impactful modification in macrolide chemistry. Acetylation, as seen at the C-3 position of this compound, fundamentally alters the properties of that specific site on the molecule.

Replacing a polar hydroxyl (-OH) group with a more lipophilic acetyl (-OAc) group reduces the hydrogen-bonding capability of that position while increasing its size (steric bulk). This change can lead to several effects:

Improved Cellular Penetration: As discussed, increased lipophilicity can enhance passage across bacterial membranes.

Altered Ribosomal Binding: The modification can change the way the macrolide fits into the ribosomal tunnel. In some cases, this can lead to stronger binding or provide the ability to overcome certain resistance mechanisms. For example, modifications at the C-3 position in the related ketolide class prevent the induction of resistance in many pathogens. nih.gov

Enhanced Acid Stability: Strategic modifications, such as the addition of a methoxy (B1213986) group at C6 in ketolides, can prevent intramolecular reactions that lead to degradation under acidic conditions. nih.gov While not a direct hydroxyl-to-acetyl comparison, it illustrates how modifying hydroxyl-proximal sites impacts stability.

The presence of the 3-acetate group in the subject compound, therefore, represents a fine-tuning of its molecular properties, contributing to a specific profile of activity, stability, and cellular uptake that is distinct from its hydroxylated precursor.

Quantitative Structure-Activity Relationship Studies in Leucomycin and Related Antibiotics

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. In the context of leucomycin and related 16-membered macrolide antibiotics, QSAR aims to establish a mathematical relationship between the physicochemical properties of the molecules and their antibacterial potency. These studies guide the rational design of new derivatives with enhanced efficacy and improved pharmacokinetic profiles.

Early research dating back to 1971 laid the groundwork for QSAR analysis of leucomycin antibiotics, seeking to correlate structural features with their mechanism of action. nih.gov Since then, numerous studies have explored the impact of modifications at various positions of the leucomycin scaffold. The focus has often been on the acyl groups at the C-3 and C-4" positions of the lactone ring and the mycarose sugar, respectively, as these are key determinants of the antibiotic's activity.

Detailed Research Findings:

Research into the structure-activity relationships of leucomycin derivatives has revealed that modifications to the acyl groups can lead to substantial changes in antibacterial activity. For instance, studies on leucomycin A5, a closely related compound, have shown that 3"-O-acylation can increase the in vitro antibacterial activity. nih.gov Notably, the introduction of acetyl or propionyl groups at this position was found to be particularly effective in enhancing potency. nih.gov

Conversely, acylation of the C-3 and C-9 hydroxyl groups has been reported to decrease in vitro antibacterial activity. nih.gov This suggests that while acylation is a viable strategy for improving leucomycin's efficacy, the position of these modifications is crucial.

Further investigations into modifications at the C-3 position of leucomycin analogues have indicated that methylation of the 3-hydroxyl group can enhance the antibacterial activity and improve metabolic stability. ontosight.ai For example, 3-O-methylrokitamycin, a derivative of leucomycin, exhibited enhanced in vitro antibacterial activity. ontosight.ai Another derivative, 3,3''-di-O-methyl-4''-O-(3-methylbutyl)leucomycin V, showed improved stability in rat plasma. ontosight.ai

The following interactive data tables summarize the findings from various studies on leucomycin derivatives, illustrating the impact of different structural modifications on their antibacterial activity, typically measured by the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: Effect of 3"-O-Acylation of Leucomycin A5 on Antibacterial Activity

| Derivative | Acyl Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. pyogenes |

| Leucomycin A5 | - | 0.78 | 0.05 |

| 3"-O-Acetyl-Leucomycin A5 | Acetyl | 0.39 | 0.025 |

| 3"-O-Propionyl-Leucomycin A5 | Propionyl | 0.2 | 0.012 |

| 3"-O-Butyryl-Leucomycin A5 | Butyryl | 0.39 | 0.025 |

| 3"-O-Valeryl-Leucomycin A5 | Valeryl | 0.78 | 0.05 |

Table 2: Antibacterial Activity of C-3 Modified Leucomycin Analogs

| Compound | Modification at C-3 | MIC (µg/mL) vs. S. pneumoniae | MIC (µg/mL) vs. H. influenzae |

| Leucomycin A7 | -OH | 0.2 | 3.13 |

| 3-epi-Leucomycin A7 | epi-OH | 0.78 | 6.25 |

| 3-O-Methylrokitamycin | -OCH3 | 0.1 | 1.56 |

| 3,3''-di-O-methyl-4''-O-(3-methylbutyl)leucomycin V | -OCH3 | 0.05 | 0.78 |

These tables highlight the sensitive dependence of antibacterial activity on the specific chemical modifications of the leucomycin structure. The data indicates that small changes, such as altering the length of an acyl chain or the stereochemistry of a hydroxyl group, can have a significant impact on the drug's potency against different bacterial species. Such quantitative data is essential for developing predictive QSAR models that can guide the synthesis of new, more effective leucomycin-based antibiotics.

Mechanisms of Antimicrobial Resistance

Ribosomal Target Site Alterations

The most common mechanism of acquired resistance to macrolides involves alterations to the antibiotic's binding site within the 50S ribosomal subunit. nih.govmdpi.com Macrolides bind to the nascent peptide exit tunnel (NPET), obstructing the path of the growing polypeptide chain and thereby inhibiting protein synthesis. nih.govmdpi.com

Alterations that confer resistance typically occur at specific nucleotides in the 23S rRNA, most notably at position A2058 (in E. coli numbering). mdpi.comnih.gov The primary mechanism is the enzymatic methylation of this adenine (B156593) residue, catalyzed by erythromycin (B1671065) ribosome methylase (Erm) enzymes. mdpi.comyoutube.com This modification, often a dimethylation, reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to a resistance phenotype known as MLSB. youtube.comresearchgate.net The genes encoding these methylases, such as erm(B) and erm(TR), are frequently found on mobile genetic elements, facilitating their spread. youtube.comnih.gov

Mutations in the 23S rRNA genes or in the genes encoding ribosomal proteins L4 and L22, which are also located near the macrolide binding site, can also confer resistance. nih.govnih.gov These mutations can prevent the antibiotic from binding effectively or can alter the conformation of the exit tunnel. nih.govnih.gov For instance, certain mutations in L22 have been shown to confer macrolide resistance even when the antibiotic can still bind to the ribosome, suggesting a mechanism that allows the nascent peptide to bypass the bound drug. nih.gov

| Mechanism | Description | Key Genes/Components | Effect on Drug Binding |

| Ribosomal Methylation | Post-transcriptional modification (mono- or dimethylation) of an adenine residue (e.g., A2058) in 23S rRNA. mdpi.comyoutube.com | Erm methyltransferases (erm genes). youtube.com | Sterically hinders antibiotic binding, reducing affinity. nih.gov |

| Ribosomal RNA Mutation | Point mutations in the 23S rRNA sequence at or near the antibiotic binding site. nih.gov | 23S rRNA genes (rrn). nih.gov | Alters the conformation of the binding pocket, decreasing drug affinity. nih.gov |

| Ribosomal Protein Mutation | Alterations in ribosomal proteins that form part of the peptide exit tunnel. nih.gov | L4 (rplD) and L22 (rplV) proteins. nih.gov | May prevent effective drug binding or allow the nascent peptide to bypass the bound drug. nih.gov |

Efflux Pump Systems that Reduce Intracellular Drug Concentrations

A second major strategy for macrolide resistance is the active efflux of the antibiotic from the bacterial cell. frontiersin.org This process is mediated by membrane-embedded transporter proteins that recognize and expel the drug, thereby preventing it from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis. youtube.comumn.edu

Several families of efflux pumps contribute to macrolide resistance, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). nih.govnih.gov

ABC Transporters : These pumps, such as the Msr (macrolide-streptogramin B resistance) proteins, use the energy from ATP hydrolysis to drive the export of antibiotics. nih.gov The MsrA system, for example, is a well-characterized ABC transporter that confers resistance to macrolides and streptogramin B. nih.gov

MFS Transporters : These pumps utilize the proton motive force as an energy source. The Mef (macrolide efflux) proteins, such as MefA, belong to this family and are responsible for resistance specifically to 14- and 15-membered macrolides. nih.govoup.com

Efflux pumps can be encoded by chromosomal genes, contributing to intrinsic resistance, or they can be acquired on plasmids. umn.eduoup.com Overexpression of these pumps, often due to mutations in regulatory genes, can lead to clinically significant levels of resistance. frontiersin.orgnih.gov

| Efflux Pump Family | Energy Source | Key Examples | Substrate Specificity |

| ATP-binding cassette (ABC) | ATP Hydrolysis | MacAB-TolC, MsrA. frontiersin.orgnih.gov | Macrolides, polypeptide virulence factors. frontiersin.orgnih.gov |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | MefA, Tet38. nih.govoup.com | 14- and 15-membered macrolides, tetracyclines. nih.govoup.com |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | MexAB-OprM, AdeABC. nih.govmdpi.com | Broad spectrum including macrolides, β-lactams, quinolones. nih.govmdpi.com |

| Multidrug and Toxic Compound Extrusion (MATE) | Electrochemical Ion Gradients | NorM. nih.gov | Fluoroquinolones, aminoglycosides. nih.gov |

Enzymatic Inactivation of the Antibiotic

A less common but important mechanism of macrolide resistance is the enzymatic modification or degradation of the antibiotic molecule, rendering it inactive. nih.govnih.gov This inactivation prevents the drug from binding to its ribosomal target. nih.govresearchgate.net

Two main classes of enzymes are responsible for this type of resistance:

Macrolide Esterases (Eres) : These enzymes, encoded by ere genes, inactivate macrolides by hydrolyzing the macrolactone ring, which is essential for their antibiotic activity. nih.govresearchgate.netacs.org The linearization of the ring structure prevents the drug from adopting the correct conformation to bind to the ribosome. researchgate.net

Macrolide Phosphotransferases (MPHs) : These enzymes, encoded by mph genes, inactivate macrolides by covalently adding a phosphate (B84403) group to the antibiotic. nih.govbohrium.com This modification typically occurs at the 2'-hydroxyl group of the desosamine (B1220255) sugar, a key moiety for ribosomal binding. nih.gov The added phosphate group sterically hinders the interaction between the macrolide and the 23S rRNA. nih.gov

These inactivating enzymes exhibit varying substrate specificities. For instance, some phosphotransferases can inactivate 14-, 15-, and 16-membered macrolides, while others are more restricted. nih.gov

| Enzyme Class | Mechanism of Action | Key Genes | Effect on Antibiotic |

| Macrolide Esterases | Hydrolysis of the macrolactone ring. researchgate.netacs.org | ereA, ereB. acs.org | Linearization of the drug, abolishing its ability to bind the ribosome. researchgate.net |

| Macrolide Phosphotransferases | Phosphorylation of a key hydroxyl group (e.g., 2'-OH) on the desosamine sugar. nih.govbohrium.com | mphA, mphB. asm.org | Steric hindrance that prevents effective binding to the ribosomal target. nih.gov |

Emerging Resistance Patterns in Clinically Relevant Pathogenic Strains

Resistance to macrolides is a growing problem in several clinically important bacteria, including Mycoplasma hominis and Streptococcus pyogenes.

Mycoplasma hominis : This bacterium is intrinsically resistant to 14- and 15-membered macrolides like erythromycin. nih.govpsu.edu This natural resistance is multifactorial, involving an active efflux process and a significantly reduced affinity of the antibiotic for the ribosome. psu.edudntb.gov.ua The reduced affinity is attributed to specific nucleotide variations in the 23S rRNA, such as a G2057A transition (relative to M. pneumoniae). psu.edu While naturally resistant to some macrolides, acquired resistance to 16-membered macrolides has been documented in clinical isolates. psu.edu This acquired resistance is often due to mutations at positions A2059 or C2611 within the 23S rRNA gene. psu.edu

Streptococcus pyogenes (Group A Streptococcus): While historically susceptible to β-lactam antibiotics, macrolide resistance in S. pyogenes has become increasingly prevalent. nih.govfrontiersin.org The primary mechanisms are target site modification via erm genes (erm(B) and erm(TR)) and macrolide efflux mediated by the mef(A) gene. nih.govresearchgate.net The erm genes confer the MLSB phenotype, which can be either constitutive (high-level resistance to all macrolides) or inducible (resistance expressed only in the presence of an inducing macrolide). nih.gov The mef(A) gene results in an M phenotype, characterized by resistance to 14- and 15-membered macrolides but susceptibility to 16-membered macrolides and clindamycin. frontiersin.org Less frequently, resistance can arise from mutations in the 23S rRNA or ribosomal proteins L4 and L22. nih.govresearchgate.net

Molecular Mechanisms of Resistance (e.g., Peptide-Mediated Resistance)

In addition to the classical mechanisms, novel forms of resistance are being discovered. One such mechanism is peptide-mediated resistance. This involves the expression of short peptides that interfere with the action of macrolide antibiotics within the ribosome. nih.govdocumentsdelivered.com

These resistance peptides are thought to interact specifically with both the macrolide and the ribosomal exit tunnel. nih.gov This interaction can dislodge the antibiotic from its binding site or otherwise overcome the translational block imposed by the drug. nih.govnih.gov The sequences of these peptides show a strong correlation with the structure of the macrolide to which they confer resistance, indicating a high degree of specificity in the interaction between the nascent peptide, the antibiotic, and the ribosome. nih.govdocumentsdelivered.com For example, a peptide designated PPPAZI 4, which is exceptionally rich in proline, has been shown to confer resistance to macrolide antibiotics in Escherichia coli. nih.gov This mechanism highlights the complex interplay within the ribosomal tunnel and represents an emerging area of resistance research. nih.govnih.gov

Preclinical Pharmacological Investigations

In Vitro Antibacterial Spectrum and Efficacy

Leucomycin (B7888351) V, 3-acetate 4B-butanoate, like other macrolide antibiotics, demonstrates a notable breadth of activity, particularly against Gram-positive bacteria. nih.gov Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which ultimately leads to a bacteriostatic effect. ontosight.ai

Activity Against Gram-Positive Bacteria

The leucomycin family of antibiotics is well-established for its efficacy against Gram-positive bacteria. drugbank.comnih.gov These compounds are effective against various strains, and research into derivatives aims to enhance this activity and combat emerging antibiotic resistance. ontosight.ai Studies on leucomycin derivatives have shown that modifications to the parent compound can influence their antibacterial profile, with some derivatives exhibiting activity comparable to the original macrolide. nih.gov

Activity Against Specific Bacterial Species

Detailed in vitro studies have been conducted to quantify the antibacterial activity of leucomycin derivatives against specific bacterial species. While data for Leucomycin V, 3-acetate 4B-butanoate is part of the broader leucomycin family, studies on related compounds provide insight into its expected spectrum of activity.

For instance, agar (B569324) diffusion assays have been used to determine the susceptibility of various bacterial strains to leucomycin derivatives. The following table summarizes the activity of Leucomycin A7 and its analogs against selected Gram-positive bacteria.

Table 1: Antibacterial Activity of Leucomycin A7 and its Analogs

| Bacterial Species | Growth Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | Similar to parent compound |

| Bacillus subtilis | Similar to parent compound |

Data derived from agar diffusion assays of Leucomycin A7 and its nitroso cycloadduct derivatives.

While specific data for Corynebacterium diphtheriae, Neisseria gonorrhoeae, Haemophilus influenzae, Streptococcus pyogenes, and Mycoplasma hominis for this particular leucomycin derivative are not extensively detailed in the provided context, macrolides as a class are known to have activity against some of these pathogens. medchemexpress.com

Broader Biological Activities beyond Primary Antibacterial Action

Potential Antiviral Activity

Research has indicated that some leucomycin compounds possess antiviral properties. Notably, Leucomycin A3 has demonstrated effective action against influenza A virus infection both in vitro and in vivo. nih.govkitasato-u.ac.jp This antiviral activity suggests that the pharmacological architecture of macrolides can be dissociated from their antibacterial effects, opening avenues for the development of novel antiviral agents based on the macrolide structure. nih.gov

Immunomodulatory Effects and Anti-inflammatory Properties

Macrolide antibiotics are recognized for their immunomodulatory and anti-inflammatory effects. researchgate.netnih.govmdpi.com These properties are not directly linked to their ability to inhibit bacterial growth but rather to their influence on the host's immune response.

Influence on Inflammatory Cytokine Production: Leucomycins, like other macrolides, can modulate the production of inflammatory cytokines. For example, Leucomycin A3 has been found to regulate the production of pro-inflammatory cytokines in the context of influenza virus infection. nih.gov Other macrolides have been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β. mbl.or.krmbl.or.kr

Nitric Oxide Production: Macrolide antibiotics have been shown to inhibit the generation of nitric oxide (NO) by pulmonary alveolar macrophages. nih.gov This effect is achieved through the inhibition of type II NO synthase gene expression, which may contribute to the attenuation of airway inflammation. nih.gov

Neutrophil Survival: The effect of macrolides on neutrophil survival is complex. Some studies indicate that macrolides can induce neutrophil apoptosis in a concentration- and time-dependent manner, an effect that is dependent on caspase-3. nih.gov This pro-apoptotic effect may help in the resolution of inflammation.

Effects on Cellular Processes

The influence of leucomycin and related macrolides extends to various cellular processes, further highlighting their multifaceted biological profile.

Apoptosis of Lymphocytes: While direct evidence for this compound is limited, the broader class of macrolides is known to have immunomodulatory effects that can include influencing lymphocyte function. nih.gov The induction of apoptosis in immune cells is a recognized strategy by which some antibiotics can modulate the immune response. nih.gov

Mucus Secretion: Macrolide antibiotics have been found to be beneficial in the treatment of mucus hypersecretion in inflammatory pulmonary diseases. nih.gov They can inhibit stimulated mucus release by inhibiting the necessary calcium entry into submucosal mucous gland cells. nih.gov

Matrix Metalloproteinase Production: Certain macrolides have been shown to suppress the production of matrix metalloproteinase-9 (MMP-9) from neutrophils. psu.edu This inhibitory action on MMP-9, an enzyme involved in tissue remodeling and inflammation, suggests that macrolides can modulate the inflammatory process at multiple levels. psu.edu

Preclinical Pharmacokinetic Considerations in Model Systems

Information regarding the tissue penetration and distribution of this compound in preclinical model systems is not available.

There are no available studies on the kinetics of action of this compound in either cellular or cell-free systems.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Compound Analysis and Impurity Profiling

Chromatography is indispensable for the separation, identification, and quantification of Leucomycin (B7888351) V, 3-acetate 4B-butanoate and its related substances. The complexity of leucomycin mixtures, which often contain several structurally similar components and process-related or degradation impurities, demands high-resolution separation methods.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for the analysis of leucomycin and its derivatives. Its high resolution, sensitivity, and reproducibility make it ideal for both quantitative analysis and impurity characterization.

The quantitative analysis of leucomycin, often a mixture of multiple components, presents a significant challenge, especially due to the lack of commercially available reference standards for every component. To address this, HPLC methods coupled with various detectors have been developed. High-performance liquid chromatography with a charged aerosol detector (HPLC-CAD) has emerged as a powerful technique because it provides a more uniform response for different components, regardless of their UV absorption characteristics. This allows for the quantification of multiple components using a single reference standard.

For routine quality control, HPLC methods with ultraviolet (UV) detection are also widely used. These methods are often developed with the assistance of HPLC-CAD results to establish relative response factors for impurities where no reference standard exists. ontosight.ainih.gov Validation of these methods demonstrates good linearity, precision, and accuracy, making them suitable for reliable quantification. researchgate.net

Table 1: HPLC Method Validation Parameters for Leucomycin Impurity Analysis

| Parameter | Result | Source(s) |

| Linearity (R²) | > 0.9999 | ontosight.airesearchgate.net |

| Limit of Detection (LOD) | 0.3 µg/mL | ontosight.airesearchgate.net |

| Limit of Quantitation (LOQ) | 0.5 µg/mL | ontosight.airesearchgate.net |

| Recovery | 92.9% – 101.5% | ontosight.airesearchgate.net |

| Precision (RSD) | < 2.0% | ontosight.airesearchgate.net |

High-Performance Liquid Chromatography (HPLC)

Impurity Characterization (e.g., Dual Liquid Chromatography with Mass Spectrometry, LC-UV)

Identifying and characterizing impurities is critical for ensuring the safety and efficacy of antibiotic substances. Combining HPLC with mass spectrometry (MS) and UV detection is a powerful strategy for impurity profiling. In studies on leucomycin, high-performance liquid chromatography coupled to high-resolution ion trap/time-of-flight mass spectrometry (IT-TOF MS) has been used to separate and identify numerous impurities. ontosight.ai This technique allows for the deduction of impurity structures based on their mass-to-charge ratios and fragmentation patterns (MS/MS data). ontosight.ai

Researchers have successfully used multiple heart-cutting two-dimensional liquid chromatography combined with IT-TOF MS to characterize new components and impurities in leucomycin. fda.gov This advanced technique enhances separation by using two different column selectivities. With this method, dozens of impurities have been characterized, including novel process-related impurities and degradation products formed under acidic conditions during purification. ontosight.airesearchgate.net The UV absorption characteristics of these impurities are also noted, with different groups of impurities showing maximum absorption at wavelengths such as 231 nm, 280 nm, and 205 nm. ontosight.aifda.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and superior sensitivity. merckmillipore.com This makes it exceptionally well-suited for detecting and quantifying trace-level impurities or for analyzing samples with complex matrices. A fast and simple protein precipitation method followed by a short UHPLC chromatography run can be developed for sample preparation. merckmillipore.com

While specific applications for Leucomycin V, 3-acetate 4B-butanoate are not extensively detailed in the provided sources, the methodology is widely applied to other antibiotics for therapeutic drug monitoring and pharmacokinetic studies. merckmillipore.comresearchgate.net The high sensitivity of UHPLC-MS/MS, with a lower limit of quantification (LLOQ) often in the low ng/mL range, allows for the accurate determination of compound concentrations even when bioavailability is low. merckmillipore.com The technique's validation according to regulatory guidelines ensures its reliability for pharmaceutical analysis. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique that serves as a valuable tool for the rapid screening and separation of antibiotic components. longdom.orgjuniperpublishers.com For leucomycin analysis, TLC can be used for preliminary purity assessments and to monitor the progress of reactions or purification processes.

The separation principle relies on the differential partitioning of the components between a stationary phase (typically a thin layer of silica (B1680970) gel on a plate) and a mobile phase (a solvent or mixture of solvents). juniperpublishers.com More polar components will have a stronger affinity for the polar silica gel and travel shorter distances up the plate, while less polar components will move further. juniperpublishers.com Various solvent systems can be employed as the mobile phase to achieve optimal separation of leucomycin and its related substances. nih.gov After separation, the spots can be visualized under UV light or by using chemical reagents, such as iodine vapor, which reacts to produce visible spots. longdom.orgnih.gov While primarily a qualitative or semi-quantitative technique, TLC is highly effective for rapid identification and separation in various settings. nih.gov

Mixed-mode chromatography is an advanced HPLC technique that utilizes stationary phases with both reversed-phase (hydrophobic) and ion-exchange (ionic) properties. researchgate.netthermofisher.com This dual retention mechanism provides unique selectivity and is particularly advantageous for the analysis of complex samples containing compounds with a wide range of polarities, such as leucomycin and its potential polar impurities or degradation products. researchgate.net

Standard reversed-phase columns often struggle to retain highly polar molecules, which may elute in the void volume. thermofisher.com Mixed-mode chromatography overcomes this challenge, providing adequate retention for polar and charged molecules. researchgate.net By adjusting mobile phase parameters such as pH and ionic strength, chromatographers can modulate the retention mechanisms to optimize the separation of both the main compound and its polar impurities. thermofisher.com This technique is especially useful in pharmaceutical analysis for separating drugs from their counter-ions and polar metabolites, making it a powerful tool for comprehensive impurity profiling of this compound. researchgate.netnih.gov

Spectroscopic and Spectrometric Approaches (e.g., Mass Spectrometry for Impurity Identification)

Advanced analytical techniques are indispensable for the structural elucidation and purity assessment of complex natural products like this compound. Spectroscopic and spectrometric methods provide detailed information on molecular structure, conformation, and the presence of related substances or degradation products.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a cornerstone for impurity profiling. A method utilizing multiple heart-cutting two-dimensional liquid chromatography combined with ion trap/time-of-flight mass spectrometry (IT-TOF/MS) has been effectively used for the separation and characterization of new components and impurities within the leucomycin complex. ekb.egcore.ac.uk This approach allows for the use of a non-volatile buffer as the mobile phase in the first dimension to achieve optimal separation, after which selected peaks are directed to the LC-MS system with a volatile mobile phase for analysis. ekb.eg

Through this method, various impurities have been identified and characterized for the first time. These include acid degradation products, which can form in low-pH environments during the purification of the fermentation broth, and other process-related impurities. ekb.eg The fragmentation patterns obtained from MSn data are crucial for deducing the structures of these minor components. ekb.eg For instance, studies have identified impurities resulting from the modification of the 16-membered lactone ring. ekb.eg

The validation of such methods is critical for their application in quality control. Key validation parameters and their typical results are summarized in the table below.

| Validation Parameter | Typical Finding | Significance |

|---|---|---|

| Linearity (R²) | > 0.999 | Ensures a direct proportional response of the detector to the concentration of the impurity. alameed.edu.iq |

| Limit of Detection (LOD) | ~5 ng | Defines the lowest amount of an impurity that can be reliably detected. alameed.edu.iq |

| Limit of Quantification (LOQ) | ~15 ng | Defines the lowest amount of an impurity that can be accurately quantified. alameed.edu.iq |

| Recovery (%) | 98.7% - 102.5% | Indicates the accuracy of the method by measuring the amount of impurity recovered from a spiked sample. alameed.edu.iq |

| Relative Standard Deviation (RSD, n=3) | < 2.0% | Demonstrates the precision and repeatability of the analytical method. alameed.edu.iq |

In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in the structural analysis of leucomycin derivatives, providing critical data on the connectivity and stereochemistry of the molecule. kitasato-u.ac.jpmdpi.com

Bioanalytical Assays in Research Settings

Bioanalytical assays are fundamental in research for quantifying the biological activity of antibiotics and for monitoring metabolic processes during their biosynthesis.

Microbiological Assay Methods (e.g., Paper Disk Method with Sarcina lutea as Test Organism)

Microbiological assays determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. The paper disk agar-diffusion assay is a conventional and widely used method. cdnsciencepub.com For many macrolide antibiotics, Sarcina lutea (also known as Micrococcus luteus or Kocuria rhizophila ATCC 9341) is a common test organism due to its high sensitivity. google.comnih.govresearchgate.net

The procedure involves seeding an agar (B569324) plate uniformly with a suspension of the test organism, Sarcina lutea. jfda-online.com Sterile paper disks of a standard diameter are impregnated with known concentrations of a reference standard and with the unknown sample solution of this compound. These disks are then placed onto the surface of the agar. cdnsciencepub.com The plates are incubated under controlled conditions, during which the antibiotic diffuses from the disk into the agar, creating a concentration gradient. karger.com

The antibiotic's activity is observed as a clear, circular zone of inhibition around the disk where bacterial growth has been prevented. The diameter of this zone is proportional to the logarithm of the antibiotic concentration. karger.com By comparing the zone diameter produced by the test sample to a standard curve generated from the reference concentrations, the potency of the this compound sample can be quantitatively determined. google.comresearchgate.net

| Step | Description | Key Parameter |

|---|---|---|

| 1. Media Preparation | An appropriate agar medium (e.g., Antibiotic Medium 11) is prepared and sterilized. | Medium composition and pH. |

| 2. Inoculation | The molten agar is cooled and inoculated with a standardized culture of Sarcina lutea ATCC 9341. nih.gov | Inoculum concentration (e.g., 3.6 x 10⁵ cell/mL). jfda-online.com |

| 3. Plate Pouring | The inoculated agar is poured into petri dishes to a uniform depth. | Agar layer thickness. |

| 4. Disk Application | Sterile paper disks are impregnated with standard and sample solutions and placed on the agar surface. | Volume of solution per disk. |

| 5. Incubation | Plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 20-24 hours). nih.gov | Incubation time and temperature. |

| 6. Measurement | The diameters of the zones of inhibition are measured. | Calibrated measuring device. |

| 7. Calculation | The potency of the sample is calculated by comparison with a standard curve. | Logarithmic dose-response relationship. |

Quantitative Chemical Assays for Related Metabolic Components (e.g., Ammonium (B1175870) Ion and Inorganic Phosphate (B84403) Assays)

The biosynthesis of leucomycins by Streptomyces species is influenced by the availability of key nutrients, such as nitrogen and phosphate. nih.gov Monitoring the concentration of related metabolic components like ammonium ions and inorganic phosphate in the fermentation broth is crucial for optimizing antibiotic production.

Ammonium Ion Assays: Ammonium often serves as a primary nitrogen source, but its concentration can significantly affect antibiotic synthesis. mdpi.com A common method for determining ammonium ions in fermentation broth is a colorimetric assay based on the Berthelot (or indophenol (B113434) blue) reaction. echemi.comresearchgate.net In this reaction, under alkaline conditions and in the presence of a catalyst like sodium nitroprusside, ammonium reacts with phenol (B47542) and hypochlorite (B82951) to form a stable blue indophenol dye. researchgate.net The intensity of the color, measured spectrophotometrically at approximately 625-630 nm, is directly proportional to the ammonium concentration in the sample. researchgate.net This method is valued for its sensitivity and reliability for tracking nitrogen source utilization during fermentation. researchgate.net

Inorganic Phosphate Assays: Inorganic phosphate (Pi) availability is a critical regulatory factor in the biosynthesis of many secondary metabolites, including antibiotics, in Streptomyces. nih.gov The concentration of soluble phosphate in culture supernatants can be quantified using methods like the Fiske-Subbarow method. ekb.eg This assay is based on the reaction of phosphate ions with ammonium molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. ekb.eg A reducing agent is then added to reduce the complex, producing a stable blue color. The absorbance of this solution is measured with a spectrophotometer (around 650 nm), and the phosphate concentration is determined by comparison with a standard curve prepared using a known phosphate salt like KH₂PO₄. ekb.eg Monitoring Pi levels helps in understanding the metabolic state of the culture and its influence on Leucomycin V production. nih.gov

Polarographic and Spectrophotometric Determinations in Research Matrices

In research settings, electrochemical and spectrophotometric methods provide rapid and sensitive means for quantifying antibiotics in various matrices.

Spectrophotometric Determinations: UV-Visible spectrophotometry is a versatile technique for the analysis of macrolide antibiotics. nih.gov While the leucomycin molecule itself has chromophores, derivatization can be employed to enhance detection sensitivity and specificity. core.ac.uk This involves reacting the antibiotic with a specific chromogenic reagent to produce a colored complex, which can then be measured at a specific wavelength in the visible range. This indirect method is particularly useful for analyzing samples with complex backgrounds where direct UV measurement might suffer from interference. nih.gov The choice of reagent and reaction conditions is optimized to ensure a stable and reproducible color development.

Polarographic Determinations: Polarography is an electrochemical technique that can be applied to the quantitative analysis of electroactive compounds. It measures the current that flows as a function of an applied potential at a dropping mercury electrode. For some antibiotics, direct reduction or oxidation at the electrode provides a measurable signal. nih.gov For others, derivatization to create a polarographically active molecule is necessary. rsc.org A differential pulse polarographic method, for instance, has been developed for the macrolide oleandomycin. nih.gov This technique involves measuring the peak current, which is proportional to the antibiotic's concentration. A satisfactory correlation has been shown between the polarographic signal height and the biological activity of the antibiotic. nih.gov This method can be applied to determine the concentration of this compound in research samples, such as fermentation broth filtrates, after establishing a suitable analytical procedure and calibration. nih.gov

Synthesis and Derivatization Strategies for Research Applications

Semi-Synthetic Approaches for Analog Development

Semi-synthetic modification of fermentation-derived macrolides like leucomycin (B7888351) is a cornerstone for extending the utility of this antibiotic class. researchgate.net This approach leverages the complex core structure produced by nature and introduces targeted chemical changes to enhance activity, improve metabolic stability, or broaden the spectrum of activity. These methods are often more practical than total synthesis for creating diverse analogues for research applications.

A key strategy involves the functional group transformation of the natural product. nih.gov While standard modifications of nucleophilic groups are common, selectivity can be challenging due to the presence of multiple similar functional groups. nih.gov To address this, novel methods for derivatization are continuously sought. One such method is the use of nitroso Diels-Alder reactions with diene-containing macrolides like leucomycin A7. nih.govnih.gov This hetero cycloaddition reaction proceeds with high regio- and stereoselectivity, allowing for the synthesis of 10,13-disubstituted macrolides. nih.govnih.gov Subsequent modifications of the resulting nitroso cycloadducts, such as N-O bond reduction, can generate further diversity, leading to leucomycin derivatives with unique biological profiles, including moderate antiproliferative and cytotoxic activity not seen in the parent compound. nih.govnih.gov

Design and Synthesis of Novel Analogues

The design and synthesis of novel leucomycin analogues often focus on specific positions of the macrolide ring and its sugar moieties, where modifications can significantly influence biological activity.

Leucomycin Analogues with C-3 Position Modifications

The C-3 hydroxyl group on the leucomycin aglycone has been a primary target for modification to improve the pharmacoprofile of these antibiotics. nih.govjst.go.jp Synthetic strategies involve creating analogues through epimerization, acylation, and methylation of this position, often starting from fully protected intermediates to ensure selectivity. researchgate.netnih.gov

Methylation of the 3-hydroxyl group, for instance, has been shown to enhance both in vitro antibacterial activity and metabolic stability. researchgate.netnih.govjst.go.jp Another approach involves introducing aryl-propenyl groups at the C-3 position via methods like the Heck reaction. nih.govresearchgate.net Structure-activity relationship (SAR) analysis of these derivatives indicates that modification at the C-3 position is effective for improving in vitro antibacterial activity, including against erythromycin-resistant pathogens. nih.govresearchgate.net

Below is a summary of representative C-3 modified leucomycin analogues and their observed properties.

| Compound Name | Modification at C-3 | Notable Research Finding | Reference |

| 3-O-Methylrokitamycin | O-Methylation | Showed enhanced in vitro antibacterial activity. | nih.gov |

| 3,3''-di-O-methyl-4''-O-(3-methylbutyl)leucomycin V | O-Methylation | Exhibited improved metabolic stability in rat plasma. | nih.gov |

| 3-O-(3-aryl-2-propenyl)leucomycin A₇ analogues | O-Arylpropenylation | Showed improved in vitro antibacterial activities against clinically important pathogens. | nih.gov |

Josamycin (B1673084) Derivatives (e.g., 9-O-acetyl-4'-substituted 16-membered Macrolides)

Josamycin, also known as Leucomycin A3 or Leucomycin V, 3-acetate 4B-(3-methylbutanoate), serves as a scaffold for developing new derivatives. drugfuture.comgoogle.com A productive strategy for creating novel josamycin analogues involves the cleavage of its mycarose (B1676882) sugar and subsequent modification of the exposed 4'-hydroxyl group. nih.gov

This approach has led to the design and synthesis of a series of 9-O-acetyl-4'-substituted 16-membered macrolides. nih.govresearchgate.net In this synthetic route, the unstable mycarose substituent is replaced with various groups using isocyanates and acids. researchgate.net The resulting derivatives have been evaluated for their in vitro antibacterial activities against panels of clinically relevant bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Certain derivatives, like 4'-O-(3-Phenylpropanoyl)-9-O-acetyl-desmycarosyl josamycin and 4'-O-butanoyl-9-O-acetyl-desmycarosyl josamycin, have demonstrated antibacterial activities comparable to the parent compound, Josamycin. nih.gov

Structure-Guided Design Principles for New Chemical Entities and Research Probes

The development of new macrolide antibiotics is increasingly guided by an understanding of their molecular interactions with the bacterial ribosome, their primary target. nih.gov Sixteen-membered macrolides like leucomycin bind within the nascent peptide exit tunnel of the 50S ribosomal subunit. researchgate.netresearchgate.net Their extended structure allows them to reach deeper into this tunnel compared to 14-membered macrolides, which can contribute to their activity against certain resistant strains and a better gastrointestinal tolerance profile. nih.gov

Structure-guided design leverages detailed structural information from techniques like X-ray crystallography to inform the rational design of new analogues. nih.gov By visualizing how these macrolides bind to their target, researchers can identify key contact points and regions where modifications may enhance binding affinity or overcome resistance mechanisms. For example, understanding how different substituents on the macrolactone ring interact with specific ribosomal RNA nucleotides allows for the design of new derivatives with novel interactions. researchgate.net This approach provides a basis for the rational development of new chemical entities and research probes to explore macrolide-ribosome interactions further and to create more effective therapeutics. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. How can the identity of Leucomycin V, 3-acetate 4B-butanoate be confirmed experimentally?

- Methodology : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the acetate and butanoate ester positions at C3 and 4B, respectively .

- Mass Spectrometry (MS) : Validate the molecular formula (e.g., , molecular weight ~856.01) via high-resolution MS .

- CAS Registry Number : Cross-reference with CAS 35457-78-4 for unambiguous identification .

Q. What are standard protocols for assessing the antimicrobial activity of Leucomycin V derivatives?

- Methodology :

- Agar Dilution/Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Staphylococcus aureus) using CLSI guidelines. Include control strains to validate assay conditions .

- pH Optimization : Adjust media pH to 7.0–7.4 to ensure stability of the macrolide structure during testing .

Q. How is this compound synthesized from precursor compounds?

- Methodology :

- Acylation of Leucomycin A5 : React Leucomycin A5 with acetic anhydride and 3-methylbutanoyl chloride under anhydrous conditions (e.g., 1,2-dichloroethane solvent). Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Advanced Research Questions

Q. How can contradictory MIC data for Leucomycin V derivatives be resolved?

- Methodology :

- Variable Standardization : Replicate assays under controlled inoculum size (~) and incubation time (18–24 hours).

- Metabolite Interference Testing : Use LC-MS to detect degradation products or host serum proteins that may bind to the compound and reduce efficacy .

- Statistical Validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What structure-activity relationship (SAR) insights exist for ester modifications in Leucomycin V derivatives?

- Methodology :

- Comparative Assays : Synthesize analogs (e.g., 3-acetate 4B-propanoate) and test MICs against macrolide-resistant strains.

- Molecular Docking : Map ester group interactions with bacterial ribosomes (e.g., 23S rRNA) using software like AutoDock Vina. Correlate binding affinity with MIC shifts .

Q. How do microbial resistance mechanisms impact Leucomycin V derivatives?

- Methodology :

- Enzymatic Detoxification Assays : Incubate the compound with macrolide esterases (e.g., Bacillus spp. enzymes) and monitor hydrolysis via HPLC. Compare kinetics to erythromycin .

- Gene Knockout Models : Use CRISPR-Cas9 to disrupt erm or mef genes in resistant strains and re-test susceptibility .

Q. What advanced analytical techniques are suitable for quantifying Leucomycin V in biological matrices?

- Methodology :

- HPLC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). Use deuterated internal standards (e.g., -d) to correct for matrix effects .

- Pharmacokinetic Profiling : Conduct in vivo studies (rodent models) with serial plasma sampling. Calculate AUC and half-life using non-compartmental analysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.